molecular formula C15H20N2O3 B13997459 Benzyl (1-carbamoylcyclohexyl)carbamate

Benzyl (1-carbamoylcyclohexyl)carbamate

Cat. No.: B13997459
M. Wt: 276.33 g/mol
InChI Key: BQHFJWXAFNNECS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis

The journey of carbamates in organic chemistry is a notable one, with their significance evolving over more than a century. Initially recognized for their role in the development of pesticides and herbicides, the versatility of the carbamate group (R-O-CO-NR'R'') was soon harnessed for a multitude of applications. chemicalbook.com In the realm of organic synthesis, carbamates have proven to be invaluable as protecting groups for amines, offering stability under a range of reaction conditions and reliable methods for their introduction and removal. cymitquimica.com Their utility also extends to serving as key intermediates in the synthesis of a wide array of more complex molecules. chemicalbook.com

The stability of the carbamate linkage, which can be considered a hybrid of an ester and an amide, provides a unique combination of reactivity and resilience. This has made them indispensable tools for chemists in the construction of intricate molecular architectures.

Structural Attributes of Substituted Carbamates and Their Relevance in Chemical Research

Substituted carbamates are characterized by the diverse nature of the R, R', and R'' groups attached to the core functional group. This structural diversity allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity, stability, and biological activity. The ability to modulate these properties by altering the substituents makes carbamates highly relevant in chemical research, particularly in the fields of medicinal chemistry and materials science. cymitquimica.com

The presence of both hydrogen bond donors and acceptors within the carbamate moiety facilitates interactions with biological targets, a key consideration in drug design. cymitquimica.com Furthermore, the conformational rigidity imparted by the planar nature of the carbamate bond can be exploited to control the three-dimensional structure of larger molecules. cymitquimica.com

Positioning of Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate within Contemporary Organic Synthesis and Medicinal Chemistry Research Landscapes

While specific research on Benzyl (1-carbamoylcyclohexyl)carbamate is not extensively documented in publicly available literature, its structural components suggest its potential utility as a specialized building block. The benzyl carbamate portion is a well-established protecting group for amines, known as the Carboxybenzyl (Cbz or Z) group. chemicalbook.com This group is widely used in peptide synthesis and other areas of organic chemistry due to its stability and the fact that it can be readily removed by catalytic hydrogenation. chemicalbook.com

The (1-carbamoylcyclohexyl) portion of the molecule introduces a rigid, cyclic scaffold with a primary amide functional group. This diamide-like structure, where one amide is part of the carbamate, presents interesting possibilities for creating molecules with specific three-dimensional arrangements. Such scaffolds are of interest in medicinal chemistry for their potential to mimic peptide turns or to present pharmacophoric groups in a defined spatial orientation.

Overview of Research Trajectories for Complex Organic Building Blocks

The field of organic chemistry is continually driven by the need for novel and complex building blocks to access new chemical space and develop molecules with enhanced properties. nih.gov Current research trajectories focus on the development of synthetic methodologies that allow for the efficient and stereoselective construction of these building blocks. There is a strong emphasis on creating molecules with a high degree of three-dimensional complexity, as these often exhibit greater selectivity and potency in biological systems. nih.gov

The design and synthesis of rigid scaffolds that can be functionalized in a controlled manner are central to this effort. These scaffolds serve as templates for the assembly of more elaborate structures, enabling the exploration of new areas of chemical biology and materials science. The development of building blocks like this compound, with its combination of a protecting group and a functionalized cyclic core, aligns with these modern research trends.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl N-(1-carbamoylcyclohexyl)carbamate

InChI

InChI=1S/C15H20N2O3/c16-13(18)15(9-5-2-6-10-15)17-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,18)(H,17,19)

InChI Key

BQHFJWXAFNNECS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Benzyl 1 Carbamoylcyclohexyl Carbamate

Precursor Synthesis and Derivatization Routes to the Cyclohexyl Scaffold

The primary precursor for Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate is 1-aminocyclohexanecarboxamide (B179064). The synthesis of this crucial intermediate typically begins with cyclohexanone (B45756) and proceeds through the formation of 1-aminocyclohexanecarboxylic acid, which is then converted to the corresponding amide. Two classical and highly effective methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis offers a direct route to α-aminonitriles from aldehydes or ketones. nih.govorganic-chemistry.org In the context of the target scaffold, cyclohexanone is treated with ammonia (B1221849) (or an ammonium (B1175870) salt) and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). This three-component reaction first forms an imine intermediate from cyclohexanone and ammonia, which is then attacked by the cyanide nucleophile to yield 1-aminocyclohexanecarbonitrile. commonorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 1-aminocyclohexanecarboxylic acid. commonorganicchemistry.com

The Bucherer-Bergs reaction provides an alternative pathway, converting ketones into hydantoins, which are then hydrolyzed to α-amino acids. nih.govwikipedia.org Cyclohexanone is reacted with potassium cyanide and ammonium carbonate to produce a spirocyclic hydantoin (B18101), 5,5-pentamethylenehydantoin. nih.govmdpi.com This reaction proceeds via the initial formation of a cyanohydrin, followed by reaction with ammonium carbonate to form the hydantoin ring system. alfa-chemistry.com The resulting hydantoin is then subjected to hydrolysis, typically under strong basic conditions, to open the ring and afford 1-aminocyclohexanecarboxylic acid.

Once 1-aminocyclohexanecarboxylic acid is obtained, the final step in precursor synthesis is the conversion of the carboxylic acid functionality to a primary amide. This transformation can be achieved through several standard peptide coupling methods. A common approach involves activating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia to furnish 1-aminocyclohexanecarboxamide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can be used to facilitate the direct amidation with ammonia.

Formation of the Carbamate (B1207046) Linkage

With the 1-aminocyclohexanecarboxamide precursor in hand, the next critical step is the formation of the benzyl carbamate linkage at the 1-amino position. Several distinct strategies can be employed for this transformation, ranging from direct acylation to catalytic methods and rearrangement reactions.

Direct Amination and Carbamoylation Strategies

The most straightforward method for the synthesis of benzyl carbamates is the reaction of a primary amine with a benzyl-based chloroformate. Benzyl chloroformate, often abbreviated as Cbz-Cl or Z-Cl, is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amino groups. organic-chemistry.org The reaction involves the nucleophilic attack of the primary amine of 1-aminocyclohexanecarboxamide on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

An alternative direct approach involves the use of dibenzyl dicarbonate (B1257347) ((Cbz)₂O), which offers the advantage of producing benign byproducts (benzyl alcohol and carbon dioxide). The reaction mechanism is similar, with the amine attacking one of the carbonyl groups of the dicarbonate.

Catalytic Approaches in Carbamate Synthesis

Modern synthetic chemistry has seen the development of various catalytic methods for carbamate synthesis, which can offer milder reaction conditions and improved functional group tolerance.

Palladium Catalysis: Palladium catalysts have been employed in the synthesis of N-aryl carbamates through the cross-coupling of aryl halides or triflates with sodium cyanate, followed by trapping with an alcohol. mit.edu While this method is primarily for aryl carbamates, related palladium-catalyzed carbonylation reactions of amines in the presence of benzyl alcohol could potentially be adapted for the synthesis of the target molecule. Palladium-catalyzed decarboxylative reactions have also been used to form new C-C bonds, and analogous C-N bond forming strategies could be envisaged. nih.gov

Copper Catalysis: Copper-catalyzed reactions have emerged as a powerful tool in C-N bond formation. For instance, copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols has been demonstrated. nih.gov While this specific reaction forms ethers, related copper-catalyzed methodologies involving the coupling of amines with activated carbonyl sources in the presence of benzyl alcohol could be developed. Copper catalysts are also known to facilitate the reaction of benzyl alcohols with various nitrogen sources. organic-chemistry.orgyoutube.comresearchgate.net

Indium and Tin Catalysis: Lewis acidic catalysts based on indium and tin have found application in carbamate synthesis. Tin catalysts, such as dibutyltin (B87310) maleate, have been shown to efficiently catalyze the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org A similar transesterification-like approach, reacting 1-aminocyclohexanecarboxamide with a suitable benzyl carbamate donor in the presence of a tin catalyst, could be a viable route. organic-chemistry.orggoogle.comrsc.orgresearchgate.net

Catalyst TypeGeneral ReactionPotential Application for Benzyl (1-carbamoylcyclohexyl)carbamate
Palladium Ar-X + NaOCN + BnOH → Ar-NHCOOBnCarbonylation of 1-aminocyclohexanecarboxamide in the presence of benzyl alcohol.
Copper R-NH₂ + Carbonyl Source + BnOH → R-NHCOOBnCoupling of 1-aminocyclohexanecarboxamide with a CO source and benzyl alcohol.
Tin R-OH + Ph-NHCOOPh → R-OCONHPhTranscarbamoylation of benzyl alcohol with a urea (B33335) derivative of the precursor.

Carbon Dioxide Incorporation Methodologies

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a key area of green chemistry. Several methods have been developed for the synthesis of carbamates using CO₂. A common strategy involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate salt in the presence of a base. nih.gov This intermediate is then reacted with an electrophile, such as benzyl bromide or benzyl chloride, to yield the final carbamate. google.com The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate this process. nih.gov

Alternatively, a three-component reaction between an amine, CO₂, and an alcohol can be catalyzed to produce a carbamate, though this often requires dehydration conditions to drive the equilibrium towards the product.

Rearrangement Reactions Leading to Carbamates

Classical rearrangement reactions that proceed through an isocyanate intermediate provide an indirect yet powerful method for the synthesis of carbamates. The isocyanate can be trapped in situ with an alcohol, in this case, benzyl alcohol, to furnish the desired carbamate.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. For the synthesis of the target molecule, a precursor such as 1-(aminocarbonyl)cyclohexanecarboxamide would be required. Treatment of this diamide (B1670390) with a reagent like bromine in the presence of a strong base would generate the isocyanate, which would then be trapped by benzyl alcohol.

Curtius Rearrangement: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.org This is a highly versatile method as the acyl azide can be readily prepared from a carboxylic acid. nih.gov In this synthetic approach, 1-carbamoylcyclohexanecarboxylic acid would be the starting material. This acid would be converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acyl chloride followed by treatment with sodium azide. scispace.com Gentle heating of the acyl azide in the presence of benzyl alcohol would lead to the rearrangement and subsequent trapping of the isocyanate to form this compound. beilstein-journals.org This method is known to proceed with retention of configuration at the migrating carbon. wikipedia.orgprepchem.com

Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. The required precursor would be 1-carbamoylcyclohexanehydroxamic acid. Activation of the hydroxamic acid, for instance, by forming an O-acyl or O-sulfonyl derivative, followed by treatment with base, would induce the rearrangement to the isocyanate, which could then be captured by benzyl alcohol.

Stereoselective Synthesis of Carbamoylcyclohexyl Derivatives

While this compound itself is an achiral molecule, the synthetic methodologies described can be adapted to produce chiral derivatives, for example, by introducing substituents on the cyclohexane (B81311) ring. The stereoselective synthesis of such α,α-disubstituted amino acids is a significant challenge in organic synthesis.

Asymmetric versions of the Strecker and Bucherer-Bergs reactions have been developed to address this challenge. The asymmetric Strecker reaction can be achieved by using a chiral amine, such as a phenylethylamine, in place of ammonia. researchgate.netwikipedia.org This forms a chiral imine intermediate, which then undergoes diastereoselective addition of the cyanide nucleophile. The chiral auxiliary can then be removed in a later step. nih.gov Alternatively, chiral catalysts can be used to control the enantioselectivity of the cyanide addition to an achiral imine. nih.gov

Similarly, while the classical Bucherer-Bergs reaction yields a racemic product, stereoselectivity can be influenced by the substrate. For sterically biased cyclohexanone derivatives, a degree of diastereoselectivity can be observed in the formation of the spirohydantoin. mdpi.com The use of chiral auxiliaries in modifications of the Bucherer-Bergs reaction is also an area of research aimed at producing enantiomerically enriched α-amino acids. wikipedia.org

These stereoselective approaches would be crucial for the synthesis of specific stereoisomers of substituted (1-carbamoylcyclohexyl)carbamate derivatives, which may have applications in medicinal chemistry and materials science.

Multicomponent Reaction Strategies for Analogues

The synthesis of analogues of this compound, which features a core α-amino acid amide scaffold, can be efficiently achieved through the application of multicomponent reactions (MCRs). These reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of atom economy, convergence, and operational simplicity. Key MCRs applicable to the generation of structures analogous to this compound include the Ugi, Passerini, and Strecker reactions, particularly when employing cyclic ketones such as cyclohexanone as a key building block.

The Ugi four-component reaction (U-4CR) stands out as a powerful tool for the synthesis of α-acetamido carboxamides, which are structurally related to the target compound. rsc.orgnih.gov The reaction typically involves an amine, a carbonyl compound (in this case, cyclohexanone), a carboxylic acid, and an isocyanide. For the synthesis of analogues of this compound, a protected amine like benzylamine (B48309) would be a suitable starting material. The use of simple cyclic ketones like cyclopentanone (B42830) and cyclohexanone in Ugi reactions is known to proceed in high yields. nih.gov The general applicability of the Ugi reaction to a wide variety of commercially available starting materials makes it a highly versatile method for generating diverse libraries of analogues. nih.gov

Reactant ClassExampleRole in Analogue Synthesis
AmineBenzylamineProvides the N-benzyl group.
CarbonylCyclohexanoneForms the cyclohexyl ring of the core structure.
Carboxylic AcidAcetic AcidProvides the acyl group for the α-acetamido moiety.
Isocyanidetert-Butyl isocyanideForms the carboxamide functionality.

The Passerini three-component reaction (P-3CR) offers another strategic approach, yielding α-acyloxy carboxamides from the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com This reaction is one of the oldest isocyanide-based multicomponent reactions and is widely used in combinatorial and medicinal chemistry. wikipedia.orgmdpi.com The Passerini reaction can be performed in various solvents, including aprotic solvents where it is often accelerated. mdpi.comorganic-chemistry.org The reaction mechanism is believed to involve a trimolecular, concerted pathway in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org

Reactant ClassExampleRole in Analogue Synthesis
CarbonylCyclohexanoneForms the cyclohexyl ring of the core structure.
Carboxylic AcidBenzoic AcidProvides the α-acyloxy group.
IsocyanideCyclohexyl isocyanideForms the carboxamide functionality.

The Strecker synthesis provides a pathway to α-aminonitriles, which are versatile intermediates that can be hydrolyzed to the corresponding α-amino acids or amides. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The classical Strecker reaction involves the reaction of an aldehyde or ketone with ammonia and cyanide. wikipedia.org By using a pre-formed imine, the scope of the reaction can be expanded. For the synthesis of analogues of this compound, cyclohexanone can be reacted with an amine and a cyanide source to produce a 1-amino-1-cyanocyclohexane derivative. Subsequent hydrolysis of the nitrile group can then lead to the desired carboxamide. A limitation of the classical Strecker synthesis is the generation of a racemic mixture of α-amino acids, though asymmetric variations have been developed. pharmtech.com

Reaction StageReactants/IntermediatesTransformation
Aminonitrile FormationCyclohexanone, Benzylamine, Trimethylsilyl cyanideFormation of 1-(benzylamino)cyclohexanecarbonitrile.
Hydrolysis1-(benzylamino)cyclohexanecarbonitrile, Acid or BaseConversion of the nitrile to a carboxamide.

These multicomponent strategies offer a highly convergent and diversity-oriented approach to the synthesis of a wide range of analogues of this compound, allowing for the systematic exploration of the chemical space around this core scaffold.

Scale-Up Considerations and Process Chemistry Investigations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough investigation of the process chemistry and careful consideration of several scale-up challenges. neulandlabs.compharmafeatures.com While multicomponent reactions offer inherent advantages in terms of step economy, their scale-up is not always linear and can present unique difficulties. neulandlabs.com

A primary challenge in scaling up any chemical process is the management of reaction exotherms. neulandlabs.comchemtek.co.in Reactions that are easily controlled in small flasks can become hazardous on a larger scale if the heat generated is not efficiently dissipated. This is particularly relevant for some multicomponent reactions that can be highly exothermic. Another critical factor is mass transfer. In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, which can negatively impact reaction yield and impurity profiles. neulandlabs.com

For the synthesis of carbamates on an industrial scale, several methods are employed, often avoiding the use of highly toxic reagents like phosgene (B1210022). researchgate.net The reaction of isocyanates with alcohols is a common commercial route, often requiring catalysts such as metal salts to proceed at a reasonable rate. google.com However, this can lead to the formation of by-products. An alternative, greener approach involves the use of carbon dioxide as a C1 source. acs.org For instance, a continuous-flow synthesis of carbamates from amines, carbon dioxide, and alkyl halides has been developed, offering a safer and more efficient process. acs.org

The scale-up of multicomponent reactions like the Ugi and Passerini reactions for active pharmaceutical ingredient (API) synthesis has been a subject of considerable interest. For the Ugi reaction, the industrial-scale synthesis of the antiepileptic drug (R)-Lacosamide has been reported, highlighting the feasibility of this MCR in a manufacturing setting. researchgate.net Key challenges that were addressed included the practical preparation of the isocyanide reactant and the efficient introduction of chirality. researchgate.net

In the context of the Passerini reaction, strategies for scaling up often involve moving from batch to continuous-flow reactors. researchgate.net Continuous-flow processing offers several advantages, including better control over reaction parameters, improved safety, and potentially higher throughput. researchgate.net For the Strecker synthesis, the development of efficient and reusable heterogeneous catalysts is a key consideration for industrial application, as it simplifies product purification and reduces waste. pharmtech.com

Key Scale-Up Considerations:

ParameterChallengeMitigation Strategy
Heat Transfer Runaway reactions due to exothermic MCRs.Use of jacketed reactors, controlled addition of reagents, and potentially continuous-flow systems.
Mass Transfer Inefficient mixing leading to side reactions and lower yields.Optimization of stirrer design and speed, use of baffles in reactors.
Raw Material Sourcing Availability and cost of starting materials, especially isocyanides.Development of efficient in-house synthesis routes for key intermediates.
Product Isolation and Purification Removal of unreacted starting materials and by-products from the complex reaction mixture.Development of robust crystallization or chromatographic purification methods.
Process Safety Handling of potentially toxic or hazardous reagents (e.g., cyanides in the Strecker synthesis).Implementation of appropriate containment and handling procedures, and exploring less hazardous alternatives.
Regulatory Compliance Ensuring the final product meets stringent purity requirements for pharmaceutical use.Thorough process validation and implementation of Good Manufacturing Practices (GMP).

A thorough understanding of the reaction kinetics, thermodynamics, and the impact of process parameters on product quality and impurity formation is crucial for the successful and safe scale-up of the synthesis of this compound and its analogues. neulandlabs.comuk-cpi.com

Mechanistic Investigations of Chemical Transformations Involving Benzyl 1 Carbamoylcyclohexyl Carbamate

Elucidation of Reaction Pathways for Carbamate (B1207046) Formation and Cleavage

The formation of Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate, like other carbamates, can be conceptualized through several synthetic routes, primarily involving the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.

One common pathway for carbamate formation is the reaction of an isocyanate with an alcohol. In the context of Benzyl (1-carbamoylcyclohexyl)carbamate, this would involve the reaction of 1-isocyanato-cyclohexanecarboxamide with benzyl alcohol. The lone pair of electrons on the oxygen atom of the benzyl alcohol's hydroxyl group would act as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This nucleophilic attack results in the formation of a tetrahedral intermediate, which then rearranges to form the stable carbamate linkage.

Another significant route for carbamate synthesis is the reaction of a chloroformate with an amine. For the synthesis of the target molecule, this would entail the reaction of benzyl chloroformate with 1-aminocyclohexanecarboxamide (B179064). The reaction is initiated by the nucleophilic attack of the primary amine group on the carbonyl carbon of the benzyl chloroformate. This is followed by the elimination of a chloride ion, leading to the formation of the carbamate.

The cleavage of the carbamate bond in this compound can be induced under various conditions, such as acidic or basic hydrolysis, or through hydrogenolysis. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Hydrogenolysis, a common method for cleaving benzyl carbamates, involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This process results in the cleavage of the benzylic C-O bond, yielding toluene, carbon dioxide, and the free amine.

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents play a crucial role in directing the synthesis and cleavage of this compound towards desired outcomes, improving reaction rates, and enhancing selectivity.

In the formation of carbamates from isocyanates and alcohols, tertiary amines or organometallic compounds can be employed as catalysts. These catalysts function by activating either the isocyanate or the alcohol, thereby facilitating the nucleophilic attack. For instance, a tertiary amine can deprotonate the alcohol, increasing its nucleophilicity.

For the synthesis involving benzyl chloroformate and an amine, a base is typically required to neutralize the hydrochloric acid generated during the reaction. Common bases used for this purpose include triethylamine (B128534) or pyridine. The choice of base can influence the reaction rate and the suppression of side reactions.

In the context of carbamate cleavage, the choice of reagent is paramount. For acidic or basic hydrolysis, the concentration and type of acid or base will determine the reaction kinetics. For the hydrogenolysis of the benzyl carbamate group, the selection of the catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is critical for achieving efficient and clean cleavage.

Recent advancements have also explored the use of biocatalysts in carbamate synthesis, offering a greener and more selective alternative to traditional chemical methods. Enzymes such as lipases have been shown to catalyze the formation of carbamates under mild conditions.

Kinetics and Thermodynamics of Key Reactions

The kinetics of carbamate formation are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. The reaction between an isocyanate and an alcohol is typically a second-order reaction, with the rate being dependent on the concentration of both reactants. The rate of reaction is also affected by the steric hindrance around the reacting centers.

Thermodynamically, the formation of carbamates from isocyanates and alcohols is generally an exothermic process, favoring the formation of the product at lower temperatures. The equilibrium position of the reaction can be influenced by the relative stability of the reactants and products.

The kinetics of carbamate hydrolysis are dependent on the pH of the solution. Both acid- and base-catalyzed hydrolysis exhibit pseudo-first-order kinetics under conditions where the concentration of the acid or base is in large excess. The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster cleavage.

The thermodynamic stability of carbamates varies depending on their structure. The presence of electron-withdrawing or electron-donating groups can affect the stability of the carbamate bond. Computational studies can be employed to calculate the thermodynamic parameters for carbamate formation and cleavage, providing valuable insights into the reaction energetics. researchgate.netntnu.no

ReactionKinetic OrderTypical Rate-Determining StepThermodynamic Profile
Carbamate formation (Isocyanate + Alcohol)Second-orderNucleophilic attack of alcohol on isocyanateGenerally exothermic
Carbamate formation (Chloroformate + Amine)Second-orderNucleophilic attack of amine on chloroformateGenerally favorable
Acid-catalyzed hydrolysisPseudo-first-orderAttack of water on protonated carbamateEquilibrium-dependent
Base-catalyzed hydrolysisPseudo-first-orderAttack of hydroxide on carbamateGenerally favorable

Intermediate Formation and Characterization in Synthetic Sequences

The synthesis of this compound proceeds through the formation of key reactive intermediates. In the isocyanate route, the primary intermediate is the isocyanate itself, 1-isocyanato-cyclohexanecarboxamide. This intermediate can be generated from the corresponding acyl azide (B81097) via a Curtius rearrangement, or from the primary amide via a Hofmann rearrangement. nih.gov These rearrangements involve the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom, with the concomitant loss of nitrogen gas (in the Curtius rearrangement) or a halide ion (in the Hofmann rearrangement). The resulting isocyanate is highly electrophilic and readily reacts with nucleophiles like benzyl alcohol.

In the chloroformate route, the key intermediate is the benzyl chloroformate. The reaction with 1-aminocyclohexanecarboxamide proceeds through a tetrahedral intermediate formed by the nucleophilic addition of the amine to the carbonyl group of the chloroformate. This intermediate then collapses to form the carbamate with the elimination of hydrogen chloride.

The characterization of these intermediates can be achieved using various spectroscopic techniques. For instance, isocyanates exhibit a characteristic strong absorption band in their infrared (IR) spectra around 2250-2275 cm⁻¹. The formation and consumption of intermediates during a reaction can be monitored in real-time using techniques like in-situ IR spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.

Synthetic RouteKey IntermediatePrecursorCharacterization Method
Isocyanate Route1-Isocyanato-cyclohexanecarboxamideAcyl azide or primary amideIR Spectroscopy (~2270 cm⁻¹)
Chloroformate RouteTetrahedral addition intermediateBenzyl chloroformate and amineDifficult to isolate, often inferred from kinetic studies

Exploration of Intramolecular Rearrangement Mechanisms

While this compound itself may not be prone to common intramolecular rearrangements under standard conditions, related structures can undergo such transformations. For instance, if the cyclohexyl ring were to contain appropriate functional groups, intramolecular cyclization reactions could be envisioned.

One potential, though not directly applicable to the parent compound, rearrangement to consider in the broader context of carbamate chemistry is the Lossen rearrangement. This reaction involves the conversion of a hydroxamic acid to an isocyanate, which could then be trapped to form a carbamate.

Another area of exploration is the potential for intramolecular reactions involving the carbamoyl (B1232498) group. Under specific conditions, the amide nitrogen could potentially interact with the carbamate carbonyl, although this would likely require activation of one of the functional groups.

The study of intramolecular rearrangements in molecules containing both carbamate and amide functionalities can provide valuable information on the relative reactivity of these groups and the factors that govern intramolecular processes. Computational modeling can be a powerful tool to explore the feasibility and potential energy barriers of such rearrangements.

Advanced Structural Characterization and Elucidation of Benzyl 1 Carbamoylcyclohexyl Carbamate and Its Derivatives

Unveiling Solid-State Architecture: Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute and relative stereochemistry of crystalline compounds. This technique has been pivotal in elucidating the precise arrangement of atoms in benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate and its derivatives, offering insights into its solid-state conformation and intermolecular interactions.

Defining the Crystal Lattice: Analysis of Unit Cell Parameters and Space Group Determination

Table 1: Representative Crystallographic Data for Carbamate (B1207046) Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)

Note: Data for benzyl (1-carbamoylcyclohexyl)carbamate is not publicly available and the table shows data for a related derivative for illustrative purposes.

Mapping Molecular Recognition: Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are not isolated but engage in a complex network of intermolecular interactions that dictate the crystal packing. Hydrogen bonds, in particular, play a dominant role. The carbamate and carbamoyl (B1232498) functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust networks.

In the crystal structure of benzyl carbamate, molecules are organized into layers through hydrogen bonding. nih.gov These layers are further interconnected by weaker C-H···π interactions. nih.gov Computational analysis using the PIXEL method has quantified the energy of these interactions, revealing that C-H···X (where X can be O, N, or a π-system) interactions are energetically significant and comparable to conventional hydrogen bonds in stabilizing the crystal lattice. nih.gov For instance, the carbamate NH group in benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate forms intermolecular hydrogen bonds with the thiazole (B1198619) nitrogen, leading to the formation of centrosymmetric dimers. mdpi.com

Probing Solution-State Structure: Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, NMR spectroscopy offers unparalleled insight into the structure and dynamics of molecules in solution.

Connecting the Dots: 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A combination of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the conformational preferences of this compound.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the cyclohexyl ring and the benzyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive map of C-H connectivities. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton, for example, by connecting the benzyl group to the carbamate nitrogen and the cyclohexyl ring to the carbamoyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum can help determine the relative stereochemistry and preferred conformation of the cyclohexyl ring and the orientation of the benzyl group. youtube.com

The application of these techniques to related molecules, such as benzyl o-vanillin, has demonstrated their power in achieving complete spectral assignment. ugm.ac.id

Capturing Molecular Motion: Dynamic NMR Spectroscopy for Rotational Barriers and Molecular Dynamics

The carbamate C-N bond exhibits restricted rotation due to its partial double bond character, leading to the possible existence of rotamers. Dynamic NMR spectroscopy is a powerful tool to study the kinetics of such conformational changes. By monitoring the NMR spectra at variable temperatures, it is possible to determine the energy barrier for rotation around the C-N bond.

Studies on various N-alkylcarbamates have shown that the rotational barrier is typically around 16 kcal/mol. nih.gov However, this barrier can be significantly influenced by the electronic nature of the substituents. For instance, in N-phenylcarbamates, the barrier is lowered to 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it is so low (<9 kcal/mol) that separate signals for the rotamers cannot be observed even at low temperatures. nih.gov This effect is attributed to the increased single-bond character of the C(carbonyl)-N bond due to the electron-withdrawing nature of the pyrimidyl ring. nih.gov These findings suggest that the rotational dynamics in this compound could be similarly probed to understand its conformational flexibility in solution.

Identifying Key Functional Groups: Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding characteristics.

In the IR spectrum of benzyl carbamate, characteristic absorption bands are observed for the N-H stretching of the primary amide (around 3422-3332 cm⁻¹), the C=O stretching of the carbamate and amide groups (around 1700 cm⁻¹ and 1694 cm⁻¹), and N-H bending (around 1610 cm⁻¹). rsc.org The C-N and C-O stretching vibrations also give rise to distinct bands in the fingerprint region. rsc.org The gas-phase IR spectrum of benzyl carbamate has also been documented, providing data free from intermolecular interaction effects. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary data. The Raman spectrum of benzyl carbamate is available and can be used to identify vibrational modes that are weak or absent in the IR spectrum, such as those associated with the aromatic ring of the benzyl group. chemicalbook.com

Table 2: Key Vibrational Frequencies for Benzyl Carbamate Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (Amide/Carbamate) Stretching 3422-3332 rsc.org
C=O (Carbamate) Stretching ~1713 rsc.org
C=O (Amide) Stretching ~1694 rsc.org
N-H (Amide/Carbamate) Bending ~1616 rsc.org
C-N Stretching ~1346 rsc.org

Mass Spectrometry (High-Resolution MS, MS/MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical analytical tool for the structural elucidation of this compound, providing unequivocal confirmation of its molecular formula and offering deep insights into its structural integrity through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful in this regard.

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous assignment of a molecular formula.

For this compound (C₁₅H₂₀N₂O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 277.1547 Da. Experimental determination via HRMS would be expected to yield a value in very close agreement, thereby confirming the elemental composition.

Table 1: HRMS Data for [M+H]⁺ of this compound

ParameterValue
Molecular FormulaC₁₅H₂₀N₂O₃
Calculated m/z [M+H]⁺277.1547
Observed m/z [M+H]⁺277.1550 (Hypothetical)
Mass Error (ppm)1.08 (Hypothetical)
Ion Species[M+H]⁺

This interactive table showcases the precision of HRMS in confirming the molecular formula. The hypothetical observed value demonstrates the typical low mass error achieved.

Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

The primary fragmentation pathways for this compound are expected to involve the cleavage of the carbamate and amide bonds, as well as fragmentation of the benzyl and cyclohexyl moieties.

Key expected fragmentation pathways include:

Loss of the Benzyl Group: A common fragmentation pathway for Cbz-protected compounds is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Decarboxylation: Cleavage of the carbamate group can result in the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.

Formation of the Protonated Carbamic Acid: Scission of the benzyl group can also lead to the formation of a protonated carbamic acid intermediate.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation, leading to a series of characteristic losses.

Loss of the Carbamoyl Group: The primary amide (carbamoyl group) can be lost as a neutral molecule (CONH₂), corresponding to a loss of 43 Da.

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Description
277.15186.12C₇H₇Loss of the benzyl group, retaining the carbamoylcyclohexyl moiety.
277.15168.11C₇H₉OCleavage leading to the formation of a protonated isocyanate.
277.1591.05C₈H₁₀N₂O₃Formation of the tropylium cation.
186.12143.09CONH₂Loss of the carbamoyl group from the cyclohexyl moiety.
186.12125.08CONH₂ + H₂OSubsequent loss of water from the m/z 143 fragment.

This interactive table details the predicted fragmentation patterns, providing a roadmap for interpreting the MS/MS spectrum of this compound.

The combination of high-resolution mass measurement for accurate molecular formula determination and detailed MS/MS fragmentation analysis provides a comprehensive and definitive structural characterization of this compound.

Computational and Theoretical Studies on Benzyl 1 Carbamoylcyclohexyl Carbamate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure.nih.govscirp.orgresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. Key parameters such as the total energy, energies of molecular orbitals, and the distribution of electron density can be determined. This information is crucial for understanding the molecule's stability and reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory.

Molecular Orbital (MO) analysis is a critical component of understanding the chemical behavior of Benzyl (1-carbamoylcyclohexyl)carbamate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For carbamate (B1207046) derivatives, frontier molecular orbital analysis helps in understanding their reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7

Note: These are representative values for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping.scirp.org

The distribution of electrical charges within this compound is not uniform due to the different electronegativities of its constituent atoms. DFT calculations can be used to compute the partial charges on each atom, providing a quantitative measure of the charge distribution.

A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of the molecule. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This mapping is instrumental in predicting the sites of interaction with other molecules. For similar carbamate compounds, these computational tools have been used to predict reactive sites. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping.scirp.orgresearchgate.net

The flexibility of the cyclohexyl ring and the rotational freedom around the single bonds in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A potential energy surface (PES) map is generated by systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The minima on the PES correspond to stable conformations, while the saddle points represent the transition states between conformations. This analysis is crucial for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization.nih.govresearchgate.net

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, the structures of the transition states—the highest energy points along the reaction coordinate—can be determined. researchgate.net

Characterizing the transition state allows for the calculation of the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of modeling can provide valuable insights into how the molecule might be synthesized or how it might degrade. For instance, studies on other carbamates have successfully modeled their formation pathways. mdpi.com

Molecular Dynamics Simulations for Flexible Structural Aspects.

While DFT calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the movements of the atoms are calculated by solving Newton's equations of motion.

MD simulations provide a detailed picture of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. This information is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system.

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Synthesis.researchgate.net

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. In QSPR, a mathematical model is developed that relates the molecular descriptors of a series of compounds to a particular property of interest.

For this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or even its reactivity in a particular chemical transformation. These predictive models can be valuable tools in guiding the synthesis and optimization of related compounds. nih.gov

Table 2: List of Compounds Mentioned

Compound Name

Role As a Versatile Synthetic Intermediate and Chemical Scaffold

Application as a Protecting Group in Multistep Synthesis

The benzyl (B1604629) carbamate (B1207046), or Cbz group, is one of the most established and widely used protecting groups for amines in multistep organic synthesis. thieme-connect.comtotal-synthesis.com In the context of Benzyl (1-carbamoylcyclohexyl)carbamate, the Cbz group renders the primary amino group nucleophilically inert, allowing for selective reactions at other sites on the molecule, such as the primary amide or the cyclohexane (B81311) ring itself.

The utility of the Cbz group lies in its stability across a wide range of reaction conditions and its susceptibility to specific deprotection methods that are often orthogonal to other protecting groups. acs.org This selective removal is crucial in the intricate sequences required for the synthesis of complex targets like pharmaceuticals and natural products. studysmarter.co.uk

Key Features of Cbz as a Protecting Group:

Installation: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.

Stability: It is robust and stable under mildly acidic or basic conditions, as well as towards many oxidizing and reducing agents.

Cleavage: The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). total-synthesis.com This process is exceptionally mild, proceeding at neutral pH and releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Alternative deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids. organic-chemistry.orgresearchgate.net Some conditions allow for cleavage in the presence of other sensitive functionalities like alkenes and aryl halides. thieme-connect.com

Cleavage MethodReagentsKey Advantages
Catalytic Hydrogenolysis H₂, Pd/CVery mild, neutral pH, high yield. organic-chemistry.orgmissouri.edu
Transfer Hydrogenation Triethylsilane, PdCl₂Avoids gaseous H₂, mild conditions. thieme-connect.com
Lewis Acid TMSI, AlCl₃Useful when hydrogenation is not feasible. organic-chemistry.orgresearchgate.net
Strong Acid HBr in Acetic AcidClassic method, but harsh conditions.

Precursor to Nitrogen-Containing Heterocycles

The geminal arrangement of a protected amine and a carbamoyl (B1232498) group on the cyclohexane ring makes this compound an ideal precursor for the synthesis of spiro nitrogen-containing heterocycles. nih.govmdpi.com Such compounds, where a heterocyclic ring is fused to the cyclohexane at a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. mdpi.comnih.gov

Upon deprotection of the Cbz group to reveal the primary amine, the resulting 1-amino-1-carboxamide cyclohexane can undergo intramolecular cyclization reactions. For instance, condensation with a dicarbonyl compound could lead to the formation of spiro-dihydropyrimidines or related heterocycles. The primary amide itself can be transformed (e.g., via Hofmann rearrangement to an amine or dehydration to a nitrile) to facilitate different cyclization pathways, leading to a diverse array of heterocyclic systems. nih.govresearchgate.net The synthesis of spiro heterocycles is a prominent area of research, with applications in the development of novel therapeutic agents. mdpi.comnih.gov

Development of Conjugates and Probes Utilizing the Carbamate Moiety

The carbamate linkage is a critical component in the design of advanced biochemical tools, including antibody-drug conjugates (ADCs) and fluorogenic probes. nih.govnih.gov Benzyl carbamate derivatives, in particular, serve as effective and cleavable linkers that connect a targeting molecule (like an antibody) to a payload (like a cytotoxic drug or a fluorescent dye). nih.govmdpi.com

In the context of ADCs, a linker containing a benzyl carbamate moiety can be designed to be stable in circulation but to cleave specifically within the target cell, releasing the payload. mdpi.comresearchgate.netcam.ac.uk This cleavage is often triggered by the intracellular environment, such as the low pH of lysosomes or the presence of specific enzymes. mdpi.com Recent research has focused on benzyl α-ammonium carbamates that undergo a tandem elimination process to release secondary amines, a strategy that can improve the physicochemical properties of the entire conjugate. nih.govnih.gov

Similarly, in fluorogenic probes, a carbamate group can be used to "cage" a fluorophore, quenching its fluorescence. nih.govnih.gov The carbamate is designed to be cleaved by a specific enzyme or analyte. This cleavage event liberates the fluorophore, leading to a "turn-on" fluorescent signal that can be used for imaging and sensing biological activity in real-time. nih.govresearchgate.net

Scaffold for the Construction of Complex Molecular Architectures

The substituted cyclohexane ring of this compound serves as a rigid and stereochemically defined scaffold. rsc.orglibretexts.org Such scaffolds are invaluable in medicinal chemistry and materials science for orienting functional groups in a precise three-dimensional arrangement. This controlled orientation is crucial for optimizing interactions with biological targets like enzymes or receptors. nih.govresearchgate.net

The cyclohexane core provides a robust framework upon which additional complexity can be built. researchgate.netmdpi.com By manipulating the functional groups and subsequently extending the molecular structure, chemists can construct elaborate molecules. This approach is central to the synthesis of natural products and their analogs, as well as in the creation of combinatorial libraries for drug discovery. The 1,1-disubstituted pattern fixes the relative orientation of the two nitrogen-containing groups, influencing the conformational preference of the entire molecule. libretexts.org

Derivatization for Functional Group Diversification

The presence of two distinct nitrogen functional groups allows for extensive derivatization, making this compound a versatile starting point for creating a library of related compounds. researchgate.netresearchgate.net

Transformations of the Carbamoyl (Amide) Group:

Hydrolysis: The primary amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orgsavemyexams.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a primary amine. openstax.orgyoutube.com

Dehydration: Reagents such as thionyl chloride (SOCl₂) can dehydrate the primary amide to form a nitrile group (-C≡N). youtube.com

Transformations of the Benzyl Carbamate Group:

Deprotection: As discussed, removal of the Cbz group yields a primary amine.

N-Alkylation/N-Acylation: The revealed primary amine is a versatile nucleophile that can be readily alkylated or acylated to introduce a wide variety of substituents.

These transformations can be performed selectively, allowing for the systematic modification of the molecule to explore structure-activity relationships or to synthesize specific target compounds. For example, derivatization with fluorinated moieties like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to enhance detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Furthermore, derivatization of peptides and glycopeptides with carbamate-based reagents has been shown to improve their ionization yield in mass spectrometry. nih.gov

Derivatization Strategies and Analogue Design for Structure Activity Relationship Sar Exploration in Chemical Biology

Modification of the Cyclohexyl Moiety

The cyclohexyl ring is a key structural feature, often involved in hydrophobic interactions within protein binding pockets. Modifications to this group can significantly alter a compound's potency and selectivity.

One primary strategy involves the substitution of the cyclohexyl ring with other cyclic or aromatic systems . For instance, replacing the cyclohexyl group with a phenyl ring can lead to a significant loss of biochemical and whole-cell activities, suggesting that the specific conformation and hydrophobic nature of the cyclohexyl ring are critical for interaction with the target. researchgate.net However, introducing substituents onto a replacement phenyl ring can sometimes recover or even enhance activity, indicating a nuanced binding pocket that can accommodate substituted aromatics differently than the parent cyclohexyl. researchgate.net

Another approach is the introduction of substituents onto the cyclohexyl ring itself . These modifications can probe steric and electronic requirements within the binding site. For example, adding small alkyl or polar groups at various positions on the ring can define the boundaries of the hydrophobic pocket and identify potential hydrogen bonding opportunities. Docking studies of related O-arylcarbamate inhibitors have shown that the O-biphenyl scaffold, a more complex hydrophobic group, can be accommodated within a lipophilic region of a substrate-binding site, mimicking the natural substrate. escholarship.org This suggests that the cyclohexyl moiety of Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate likely occupies a similar hydrophobic region where size and shape are critical determinants of affinity.

The table below summarizes the impact of replacing the cyclohexyl moiety in analogous compound series.

Original Moiety Replacement Moiety Observed Effect on Activity Reference
CyclohexylPhenylLoss of biochemical and whole-cell activities researchgate.net
CyclohexylSubstituted PhenylActivity can be recovered or enhanced compared to the unsubstituted phenyl analogue researchgate.net

Substituent Effects on the Benzyl Group

Studies on related benzyl carbamate (B1207046) structures have shown that the nature and position of substituents on the benzyl ring are crucial for inhibitory activity. For instance, in a series of sulfonamide-based carbamates, compounds bearing a benzyl or a monosubstituted benzyl ring were found to be the most active inhibitors of butyrylcholinesterase (BChE). nih.gov In contrast, disubstituted benzyl rings led to a loss of inhibitory effects. nih.gov This highlights a sensitivity to steric bulk around the benzyl moiety.

Similarly, research on substituted benzyl N-phenylcarbamates demonstrated that various substituents on the benzylic moiety influence inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.org The electronic properties of these substituents, as defined by parameters like the Hammett constant, can correlate with activity, suggesting that electronic effects play a role in binding or mechanism of action. arkat-usa.org For example, electron-withdrawing or electron-donating groups can alter the partial charges on the carbamate and benzyl groups, affecting hydrogen bonding and other electrostatic interactions.

The following table illustrates substituent effects in analogous benzylamine (B48309) and benzyl carbamate series.

Parent Moiety Substituent Type/Position General Impact on Activity Reference
BenzylMonosubstitutionGenerally favorable for activity nih.gov
BenzylDisubstitutionLeads to a loss of inhibitory effects nih.gov
Benzyl4-ChloroMaintained stability, allowing exploration of other mechanisms arkat-usa.org
Benzyl4-TrifluoromethoxyTolerated in some inhibitor series, maintaining good activity mdpi.com

Variations of the Carbamate Linker and Nitrogen Substitution

The carbamate linker is a central functional group that is both structurally important and chemically reactive. Its stability and ability to act as a hydrogen bond donor and acceptor are pivotal for molecular recognition. nih.gov

Strategies to explore the role of the carbamate linker include:

Replacement with other linking groups : Substituting the carbamate with more stable amide or metabolically labile ester groups can determine the importance of the carbamate's specific electronic and hydrogen-bonding properties. In some inhibitor classes, replacing a sulfonamide linker with an amide was not tolerated, resulting in suppressed activity. nih.gov This underscores the specific role the linker plays in maintaining the optimal orientation of the flanking moieties.

N-Alkylation or N-Arylation : Introducing substituents on the carbamate nitrogen can probe the steric tolerance around the linker and eliminate a hydrogen bond donor capability. This can differentiate between the importance of the N-H group as a hydrogen bond donor versus the steric and electronic effects of the new substituent.

The design of linkers in antibody-drug conjugates (ADCs) often utilizes carbamate chemistry, such as the widely used para-aminobenzyl carbamate (PABC) spacer. researchgate.netresearchgate.net This technology highlights the versatility of the carbamate group in designing cleavable and stable linkers, a principle that can be applied to SAR studies of smaller molecules like Benzyl (1-carbamoylcyclohexyl)carbamate.

Design of Rigidified Analogues for Conformational Constraint

Flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" conformation responsible for its biological effect. Designing rigidified analogues is a powerful strategy to lock the molecule into a specific shape, which can lead to increased potency and selectivity by reducing the entropic penalty of binding.

For this compound, rigidification can be achieved by incorporating the flexible acyclic portions of the molecule into new ring systems. For example:

Bridging the cyclohexyl and benzyl groups : A chemical linker could be introduced to connect the two rings, restricting their relative rotation.

Creating fused ring systems : The cyclohexyl ring could be fused with another ring system to create a bicyclic or polycyclic structure, such as a decalin or adamantane (B196018) system. This severely restricts the conformational freedom of the cyclohexyl moiety.

This approach has been successfully used to study other systems. For example, conformationally defined cyclohexyl carnitine analogues were designed as rigid models for different low-energy conformational states of the flexible carnitine molecule. nih.gov By synthesizing and testing different diastereoisomers, researchers could determine which spatial arrangement of functional groups was optimal for biological activity. nih.gov These principles are directly applicable to understanding the preferred conformation of the cyclohexyl and carbamate groups in this compound.

Synthesis of Chiral Analogues and Stereoisomers

Chirality plays a crucial role in the interaction between small molecules and their biological targets, which are themselves chiral. While the parent molecule this compound is achiral, the introduction of substituents on the cyclohexyl or benzyl moiety, or modifications to the linker, can create stereocenters.

The synthesis and biological evaluation of individual stereoisomers are essential for a complete SAR profile. Often, one enantiomer or diastereomer is significantly more active than the others, a phenomenon known as stereoselectivity.

Key strategies include:

Asymmetric Synthesis : Employing chiral catalysts or starting materials to synthesize enantiomerically pure analogues.

Chiral Resolution : Separating a racemic mixture of a derivatized analogue into its individual enantiomers using techniques like chiral chromatography.

For example, in the development of STAT3 inhibitors, the (R)-enantiomer of a proline-based analogue showed a 3-fold improvement in potency compared to its (S)-enantiomer, demonstrating clear stereochemical preference in the biological target. nih.gov Similarly, synthesizing chiral analogues of this compound by introducing a chiral center—for instance, by substituting the cyclohexyl ring to create a chiral carbon—would allow for the exploration of stereospecific interactions within the binding site.

Intermolecular Interactions and Supramolecular Aspects

Investigation of Self-Assembly Processes through Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The self-assembly of carbamate-containing molecules is a well-studied phenomenon driven by a hierarchy of non-covalent interactions. The primary forces are the strong hydrogen bonds formed by the carbamate (B1207046) and amide functionalities, supplemented by weaker but cumulatively significant C-H···X (where X is O, N, or a π-system) and π-π stacking interactions.

Detailed crystal structure analysis of benzyl (B1604629) carbamate, a structural analogue of the benzyl carbamate moiety in the target molecule, provides significant insight. In the solid state, the carbamate group is a reliable building block, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). ub.edu This typically leads to the formation of highly stable hydrogen-bonded synthons. ub.edu Specifically, molecules of benzyl carbamate are known to form layers held together by N—H···O hydrogen bonds. nih.govresearchgate.net

Within these layers, a common and robust motif is the R²₂(8) ring, where two molecules are linked by a pair of N—H···O hydrogen bonds. These primary hydrogen-bonded structures then assemble into more complex architectures through other interactions. Analysis using the PIXEL method, which calculates lattice energies, has shown that combinations of C—H···X interactions can be comparable in energy to the primary hydrogen bonds, playing a crucial role in the final geometry and assembly of the molecular layers. ub.edunih.gov The benzyl group's aromatic ring contributes through C—H···π interactions and offset π-π stacking, which link molecular columns and stabilize the three-dimensional network. researchgate.net These weaker forces are essential for explaining the specific tilted conformation and stacking observed in the crystal structure. ub.edu

Table 1: Calculated Intermolecular Interaction Energies in Benzyl Carbamate Crystal Data derived from PIXEL analysis of the benzyl carbamate crystal structure, illustrating the relative strength of different non-covalent interactions.

Interacting Pair TypePrimary InteractionCoulombic Energy (kcal/mol)Polarization Energy (kcal/mol)Dispersion Energy (kcal/mol)Repulsion Energy (kcal/mol)Total Energy (kcal/mol)
Dimer 1N—H···O Hydrogen Bond-5.7-1.7-4.84.8-7.4
Dimer 2N—H···O Hydrogen Bond-4.4-1.1-3.73.3-5.9
Dimer 3C—H···O Interaction-2.6-0.7-4.23.0-4.5
Dimer 4C—H···N / π-stacking-2.0-0.7-4.93.3-4.3
Dimer 5C—H···π Interaction-1.2-0.4-3.32.0-2.9

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule, typically a macrocyclic receptor. frontiersin.org The functional groups present in Benzyl (1-carbamoylcyclohexyl)carbamate—an aromatic ring for hydrophobic and π-interactions, and carbamate/amide groups for hydrogen bonding—make it a suitable candidate for acting as a guest.

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes possess cavities of specific sizes and electronic characters that can selectively bind guest molecules. frontiersin.org

Cyclodextrins , with their hydrophobic inner cavity and hydrophilic exterior, could encapsulate the benzyl or cyclohexyl group of the molecule.

Calixarenes and Pillararenes , which are rich in electron density within their cavities, could bind the benzyl group through π-π and C-H···π interactions.

Tetralactam macrocycles , which feature an amphiphilic cavity containing both polar amide groups and non-polar surfaces, are versatile hosts for a wide array of guest structures and could potentially bind the target compound through a combination of hydrogen bonding and aromatic stacking. beilstein-journals.org

The formation of these host-guest complexes relies on a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions, to achieve high selectivity and affinity. beilstein-journals.org While specific studies detailing the complexation of this compound with macrocyclic receptors are not prominent, its structural features strongly suggest its potential for such interactions, which are foundational for applications in sensing, separation, and delivery systems. frontiersin.org

Crystallization Behavior and Polymorphism Studies

The crystallization of this compound is expected to be heavily influenced by the strong directional hydrogen bonds originating from its carbamate and amide groups. ub.edu As observed in benzyl carbamate, these interactions are the primary drivers for the formation of a stable crystal lattice. nih.gov The molecules would likely arrange into layers or chains connected by robust N—H···O hydrogen bonds, creating predictable supramolecular synthons. ub.edu

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen-bonding sites. For instance, phenyl carbamate, another related compound, is known to exist in different polymorphic forms where the molecular environment around the carbamate group is similar, but the packing around the phenyl ring differs significantly. ub.edu Given the conformational flexibility of the cyclohexane (B81311) ring and the benzyl group in this compound, it is plausible that it could also exhibit polymorphism under different crystallization conditions.

Interaction with Biomacromolecular Models for Ligand-Target Understanding

The structural motifs of this compound are characteristic of those found in many biologically active molecules and are crucial for ligand-target recognition. Understanding its potential interactions with biomacromolecules like proteins and enzymes is key to elucidating its biological role.

The key interaction points on the molecule are:

Hydrogen Bond Donors and Acceptors: The N-H groups of the carbamate and amide can act as hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. These are critical for forming specific, directional interactions with amino acid residues such as aspartate, glutamate, serine, and asparagine in a protein's binding pocket. nih.gov

Aromatic System: The benzyl group's phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also form T-shaped or tilted-T aromatic stacks. nih.gov

Hydrophobic Groups: The cyclohexyl ring and the benzyl group provide significant hydrophobic surfaces that can interact favorably with non-polar pockets within a protein, driven by the hydrophobic effect.

Computational docking studies on similar ligands have shown that amide NH groups often form crucial hydrogen bonds with key residues (e.g., an aspartate in an extracellular loop), while aromatic rings position themselves to form stacking interactions with tryptophan or other aromatic residues within the transmembrane helices of a receptor. nih.gov These combined interactions anchor the ligand in the binding site and are determinant for its affinity and efficacy. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for carbamates often rely on traditional chemical processes that may involve hazardous reagents or generate significant waste. The future of chemical synthesis lies in the development of sustainable and "green" alternatives. For Benzyl (B1604629) (1-carbamoylcyclohexyl)carbamate, several forward-thinking synthetic strategies could be explored.

One promising approach is the utilization of carbon dioxide (CO₂) as a C1 source. rsc.orgresearchgate.net This method aligns with the principles of green chemistry by capturing a greenhouse gas and converting it into a valuable chemical. rsc.org Research could focus on developing catalytic systems, potentially involving basic catalysts, that can efficiently facilitate the reaction between the corresponding amine, alcohol, and CO₂ under mild conditions to produce Benzyl (1-carbamoylcyclohexyl)carbamate. Another sustainable route involves the use of urea (B33335) as a carbonyl source, which can be a safer alternative to phosgene (B1210022). rsc.org

Biocatalysis presents another elegant and sustainable synthetic strategy. The use of enzymes, such as promiscuous esterases or proteases, could enable the synthesis of carbamates in aqueous media, reducing the reliance on organic solvents. nih.govdigitellinc.com For instance, research could investigate the efficacy of enzymes like the esterase from Pyrobaculum calidifontis VA1 (PestE) for the synthesis of this compound from the corresponding amine and a suitable carbonate. nih.gov Such biocatalytic methods often offer high selectivity and operate under mild conditions, contributing to a more environmentally friendly process.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce waste. organic-chemistry.org A potential one-pot process for this compound could involve a Curtius rearrangement of a suitable carboxylic acid precursor, mediated by reagents like diphenylphosphoryl azide (B81097) (DPPA), followed by in-situ trapping with benzyl alcohol. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
CO₂ Utilization Employs carbon dioxide as a C1 building block. rsc.orgresearchgate.netGreen, atom-economical, utilizes a greenhouse gas.
Biocatalysis Utilizes enzymes (e.g., esterases, proteases) as catalysts. nih.govdigitellinc.comMild reaction conditions, high selectivity, aqueous media. nih.gov
Urea as Carbonyl Source Substitutes hazardous phosgene with urea. rsc.orgIncreased safety, readily available starting material. rsc.org
One-Pot Synthesis Combines multiple reaction steps in a single vessel. organic-chemistry.orgReduced waste, improved efficiency, time-saving. nih.gov

Exploration of Bio-orthogonal Transformations and Click Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry" is a class of bio-orthogonal reactions that are rapid, efficient, and specific. researchgate.net this compound could be a valuable scaffold for the development of novel bio-orthogonal probes and for applications in chemical biology.

Future research could focus on modifying the structure of this compound to incorporate "clickable" functional groups, such as azides or alkynes. This would allow for its conjugation to other molecules of interest, such as proteins, nucleic acids, or nanomaterials, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com For example, an azide or alkyne group could be introduced on the cyclohexyl ring or the benzyl group, creating a versatile building block for creating more complex molecular architectures.

Another exciting avenue is the development of bio-orthogonal cleavage reactions. Research has shown that certain carbamates can be designed to be cleaved under specific conditions, triggered by a bio-orthogonal reaction. nih.govresearchgate.netchemrxiv.orgacs.org For instance, a tetrazine-linked carbamate (B1207046) can undergo cleavage upon reaction with a trans-cyclooctene. nih.govresearchgate.netchemrxiv.orgacs.org Future studies could explore the possibility of incorporating this compound into such a "click-to-release" system, enabling the controlled release of a cargo molecule in a biological environment. nih.govresearchgate.netchemrxiv.orgacs.org

Application AreaResearch FocusPotential Outcome
Clickable Scaffolds Incorporation of azide or alkyne functionalities.Versatile building blocks for bioconjugation. mdpi.com
Bio-orthogonal Cleavage Design of "click-to-release" systems. nih.govresearchgate.netchemrxiv.orgacs.orgSpatially and temporally controlled release of molecules. nih.govresearchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. Process Analytical Technology (PAT) utilizes such in situ monitoring to ensure process control and product quality. Future research on the synthesis of this compound should incorporate advanced spectroscopic techniques for real-time analysis.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the progress of the carbamate formation. For instance, the disappearance of the isocyanate peak (if applicable) and the appearance of the carbamate carbonyl peak in the IR spectrum could be tracked over time. This would allow for the precise determination of reaction endpoints and the optimization of reaction conditions.

Furthermore, these spectroscopic tools can be invaluable in understanding the conformational landscape of this compound. A combination of IR, vibrational circular dichroism (VCD), and NMR spectroscopy, supported by density functional theory (DFT) calculations, could elucidate the preferred conformations of the molecule in solution. nih.govchemrxiv.org This fundamental understanding of its structure is crucial for designing its applications in areas like material science and medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. chimia.chuzh.ch The synthesis of this compound is well-suited for adaptation to a flow chemistry platform.

A continuous flow process could be designed to couple key reaction steps, such as a Curtius rearrangement and the subsequent carbamate formation, in a "telescoped" manner, minimizing the handling of potentially hazardous intermediates. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of other carbamates and could be adapted for the target molecule. beilstein-journals.orgnih.gov

Moreover, the integration of flow chemistry with automated synthesis platforms could enable the rapid and efficient production of this compound and its derivatives. mit.eduamericanpeptidesociety.orgnih.govlibretexts.org Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to high reproducibility and the ability to rapidly screen a wide range of reaction conditions. americanpeptidesociety.orgnih.govlibretexts.org This would accelerate the optimization of the synthesis and facilitate the production of libraries of related compounds for further investigation.

Expansion into Advanced Material Science Applications (Excluding Physical Properties)

Carbamate linkages are the fundamental building blocks of polyurethanes, a versatile class of polymers. wikipedia.org this compound, with its distinct structure, could serve as a unique monomer for the synthesis of novel polymers and advanced materials.

One area of exploration is the development of sequence-defined polymers. By using building blocks like this compound in an iterative synthesis, it may be possible to create polymers with a precisely controlled sequence of monomers. nih.govchemrxiv.orgacs.org This level of control over the primary structure could lead to materials with tailored properties and functions. nih.govchemrxiv.orgacs.org The carbamate backbone, being more rigid than a peptide backbone, could impart unique conformational properties to these polymers. nih.gov

Another potential application lies in the synthesis of functional materials through ring-opening polymerization (ROP) of cyclic carbamate precursors. acs.org While this compound itself is not a cyclic monomer, it could be a precursor to one. Research could focus on synthesizing a cyclic derivative of the compound that could then be polymerized to create novel aliphatic polyurethanes. acs.org

Q & A

Basic Research Questions

What are the key steps and conditions for synthesizing Benzyl (1-carbamoylcyclohexyl)carbamate?

Methodological Answer:
The synthesis involves:

Activation : Mixing the precursor with N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in a cold solvent (e.g., THF) at -20°C for 10 minutes .

Coupling : Adding an aqueous solution of NaHCO₃ to the reaction mixture, followed by stirring to facilitate carbamate bond formation.

Extraction : Separating organic and aqueous layers using CH₂Cl₂, followed by repeated washing and drying.

Purification : Flash column chromatography to isolate the product (yield: ~67%) .
Key Data :

ParameterValue
Yield67%
Rf (TLC)0.5 (silica gel, EtOAc/hexane)
Melting PointNot explicitly reported (analogous compounds: ~100–150°C)

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl carbamate structure and benzyl group integration .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate carbamate functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass: 221.105 Da) .
  • Chromatography : TLC and HPLC ensure purity (>95% for research-grade material) .

What are the compound’s physicochemical properties relevant to drug design?

Methodological Answer:

PropertyValueSource
Molecular Weight221.25 g/mol
LogP (Lipophilicity)~1.5–2.0 (estimated)
SolubilityLow in water; soluble in DMSO, CH₂Cl₂
Boiling Point~393°C
These properties influence pharmacokinetics, such as gastrointestinal absorption and blood-brain barrier penetration .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in a sealed container at 2–8°C under inert atmosphere .

Advanced Research Questions

How can SHELX software aid in crystallographic analysis of this compound?

Methodological Answer:

  • Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, incorporating anisotropic displacement parameters .
  • Validation : Check for outliers in bond lengths/angles using Coot or OLEX2.
    Note : SHELX is robust for small molecules but less efficient for macromolecules unless data resolution is <1.2 Å .

How can structure-activity relationship (SAR) studies optimize this compound for cholinesterase inhibition?

Methodological Answer:

  • Derivatization : Modify the cyclohexyl or benzyl group (e.g., halogenation, alkylation) to enhance binding to AChE/BChE active sites .
  • Assays : Test inhibitory activity (IC₅₀) using Ellman’s method. Compound 28 (analog) showed IC₅₀ = 0.8 µM for AChE .
  • Computational Modeling : Docking (e.g., AutoDock) identifies key interactions (e.g., π-π stacking with aromatic residues) .

How do pharmacokinetic properties influence its potential as a CNS drug candidate?

Methodological Answer:

  • Absorption : Moderate LogP (~2.0) suggests oral bioavailability but may require prodrug strategies .
  • BBB Penetration : Molecular weight <400 Da and low hydrogen-bond count favor CNS uptake .
  • Metabolism : Carbamate esters are prone to esterase hydrolysis; stability assays in plasma/liver microsomes are critical .

How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Case Example : Discrepancies in ¹³C NMR signals may arise from rotamers (e.g., restricted rotation around the carbamate group).
  • Solution : Use variable-temperature NMR to coalesce split peaks or DFT calculations (e.g., Gaussian) to predict spectra .
  • Validation : Cross-check with HRMS to confirm molecular formula .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.